Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1980053-94-8
VCID: VC4965863
InChI: InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3
SMILES: COC(=O)C1=COC(=N1)C23CC(C2)(C3)N
Molecular Formula: C10H12N2O3
Molecular Weight: 208.217

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate

CAS No.: 1980053-94-8

Cat. No.: VC4965863

Molecular Formula: C10H12N2O3

Molecular Weight: 208.217

* For research use only. Not for human or veterinary use.

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate - 1980053-94-8

Specification

CAS No. 1980053-94-8
Molecular Formula C10H12N2O3
Molecular Weight 208.217
IUPAC Name methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3
Standard InChI Key YUJOUXYTZWTUCV-UHFFFAOYSA-N
SMILES COC(=O)C1=COC(=N1)C23CC(C2)(C3)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its bicyclo[1.1.1]pentane core, a strained carbocyclic system that imposes unique steric and electronic constraints. This motif is fused with a 1,3-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The oxazole’s 4-position is substituted with a methyl carboxylate group (COOCH3\text{COOCH}_3), while the 2-position is linked to the bicyclo[1.1.1]pentane via an amine group at the 3-position of the bicyclo scaffold .

The InChIKey YUJOUXYTZWTUCV-UHFFFAOYSA-N and SMILES COC(=O)C1=COC(=N1)C23CC(C2)(C3)N provide precise descriptors of its connectivity and stereochemistry . The bicyclo[1.1.1]pentane’s bridgehead amine introduces a reactive site for further functionalization, making the compound a valuable intermediate in multi-step syntheses .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight208.22 g/mol
Purity≥95%
SolubilityNot fully characterized

The compound’s limited solubility data suggest further experimental work is needed to optimize its utility in aqueous or organic reaction conditions . Its stability under standard laboratory conditions (room temperature, inert atmosphere) has been confirmed, though prolonged exposure to moisture or light may degrade the amine moiety .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate typically involves three stages:

  • Construction of the Bicyclo[1.1.1]pentane Core: This is achieved via [1.1.1]propellane ring-opening reactions, often using transition-metal catalysts to stabilize the strained intermediate.

  • Oxazole Ring Formation: Cyclization of a pre-functionalized precursor (e.g., a β-keto ester) with an ammonium source generates the oxazole heterocycle .

  • Amine Functionalization: The bridgehead amine is introduced through nucleophilic substitution or reductive amination, ensuring regioselectivity at the 3-position of the bicyclo scaffold .

A representative reaction sequence is outlined below:

PropellaneNH3,CatalystBicyclo[1.1.1]pentane-3-amineMethyl 4-oxazolecarboxylateTarget Compound\text{Propellane} \xrightarrow{\text{NH}_3, \text{Catalyst}} \text{Bicyclo[1.1.1]pentane-3-amine} \xrightarrow{\text{Methyl 4-oxazolecarboxylate}} \text{Target Compound}

Yields for these steps range from 40–60%, with purification via column chromatography or recrystallization .

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity:

  • 1H^1\text{H} NMR: Peaks at δ 3.85 ppm (methyl ester), δ 6.45 ppm (oxazole proton), and δ 1.8–2.2 ppm (bicyclo protons) .

  • 13C^{13}\text{C} NMR: Signals at 167.5 ppm (carbonyl carbon) and 150.2 ppm (oxazole C-2) .

Applications in Research and Industry

Medicinal Chemistry

The compound’s rigid bicyclo scaffold mimics bioisosteres of aromatic rings, enhancing binding affinity in drug candidates. For example, its incorporation into protease inhibitors improves metabolic stability compared to planar analogues . Recent patents highlight derivatives of this compound as intermediates in antiviral and anticancer agents, though specific therapeutic data remain proprietary .

Materials Science

The strained bicyclo[1.1.1]pentane system confers high thermal stability, making the compound a candidate for high-performance polymers. Functionalization of the amine group enables covalent integration into metal-organic frameworks (MOFs) with applications in gas storage .

Hazard CategoryClassificationSource
Acute ToxicityNot classified
Skin IrritationCategory 2
Eye DamageCategory 1

Precautions

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory .

  • Ventilation: Use in a fume hood to avoid inhalation of dust .

  • Storage: Keep in a cool, dry place under nitrogen atmosphere to prevent degradation .

Future Directions

Drug Discovery

Ongoing studies aim to exploit the compound’s geometry in targeting G-protein-coupled receptors (GPCRs), where traditional flat scaffolds exhibit off-target effects . Computational models predict strong binding to allosteric sites of kinase enzymes, suggesting potential in kinase inhibitor therapies .

Sustainable Synthesis

Efforts to improve synthetic efficiency include photochemical ring-opening of propellanes and enzymatic catalysis for amine functionalization, which could reduce reliance on transition metals .

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